1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine is a complex organic compound with a molecular formula of C26H28N2O4S. This compound is notable for its unique structure, which includes a piperazine ring substituted with benzyloxy, methoxybenzyl, and phenylsulfonyl groups. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The benzyloxy and methoxybenzyl groups are then introduced through nucleophilic substitution reactions. The phenylsulfonyl group is added via sulfonylation, using reagents such as phenylsulfonyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the phenylsulfonyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or methoxybenzyl groups with other functional groups, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may enhance its binding affinity to these targets, while the phenylsulfonyl group can influence its solubility and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine can be compared to similar compounds, such as:
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine: Has a different substitution pattern on the benzyl group, potentially altering its properties.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine: Contains an additional ethoxybenzyl group, which may impact its overall structure and function .
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O4S/c1-30-24-13-12-22(18-25(24)31-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)32(28,29)23-10-6-3-7-11-23/h2-13,18H,14-17,19-20H2,1H3 |
InChI Key |
XZWXPRZHMPGOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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